REACTION_CXSMILES
|
[CH2:1](N(CC)CC)[CH3:2].C([CH:10]([CH2:15][CH2:16][CH2:17]C)[CH2:11][C:12]([OH:14])=[O:13])C.[N+]([O-])([O-])=O.[Co+2:23].[N+]([O-])([O-])=O>C1CCCCC1>[CH3:17][CH2:16][CH2:15][CH2:10][CH:11]([C:12]([O-:14])=[O:13])[CH2:1][CH3:2].[CH3:17][CH2:16][CH2:15][CH2:10][CH:11]([C:12]([O-:14])=[O:13])[CH2:1][CH3:2].[Co+2:23] |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC(=O)O)CCCC
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the exothermic reaction
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
the reaction solution is filtered
|
Reaction Time |
30 min |
Name
|
cobalt octoate
|
Type
|
product
|
Smiles
|
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |